![molecular formula C8H15BN2O3 B13983488 [1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B13983488.png)
[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid: is a boronic acid derivative widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid typically involves the reaction of 3-methylpyrazole with boronic acid derivatives under controlled conditions. One common method includes the use of pinacol boronate esters as intermediates. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions:
Oxidation: [1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid can undergo oxidation reactions to form corresponding boronic acids or esters.
Reduction: This compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various boronic esters, alcohols, and substituted pyrazoles, which are valuable intermediates in organic synthesis .
科学研究应用
Chemistry: In chemistry, [1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid is extensively used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and natural products .
Biology: This compound is used in the development of boron-containing drugs, which have shown promise in treating various diseases, including cancer and bacterial infections .
Medicine: In medicine, boronic acid derivatives are being explored for their potential as enzyme inhibitors, particularly in the treatment of cancer and diabetes .
Industry: Industrially, this compound is used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds .
作用机制
The mechanism by which [1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid exerts its effects involves the formation of stable boron-carbon bonds. This compound targets specific enzymes and proteins, inhibiting their activity by forming covalent bonds with active site residues. This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications .
相似化合物的比较
- [1-(2-Hydroxy-2-methylpropyl)pyrazol-4-yl]boronic acid pinacol ester
- 2-Methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol
- (1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid pinacol ester
Uniqueness: Compared to similar compounds, [1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid exhibits unique reactivity and stability, making it particularly valuable in cross-coupling reactions. Its ability to form stable boron-carbon bonds under mild conditions sets it apart from other boronic acid derivatives .
属性
分子式 |
C8H15BN2O3 |
|---|---|
分子量 |
198.03 g/mol |
IUPAC 名称 |
[1-(2-hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H15BN2O3/c1-6-7(9(13)14)4-11(10-6)5-8(2,3)12/h4,12-14H,5H2,1-3H3 |
InChI 键 |
SJFDKRICTQPNJK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(N=C1C)CC(C)(C)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


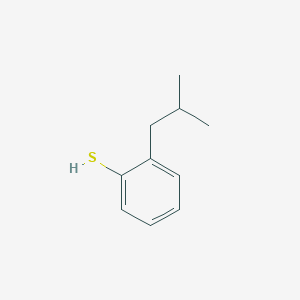
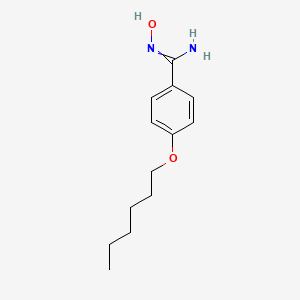

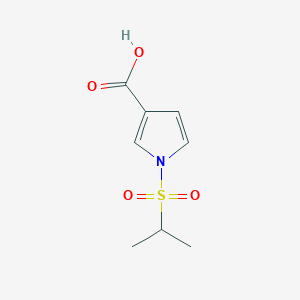
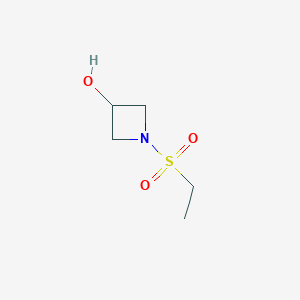
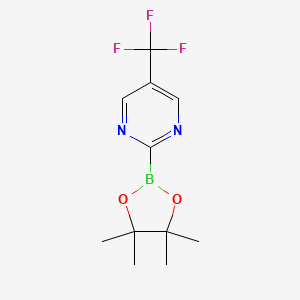

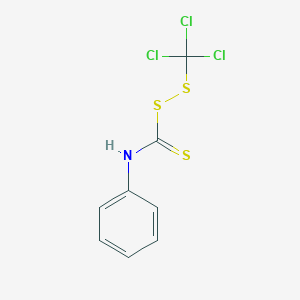
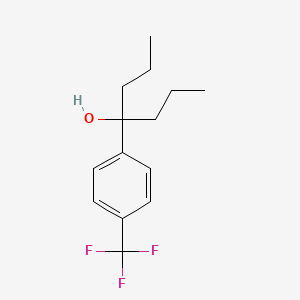
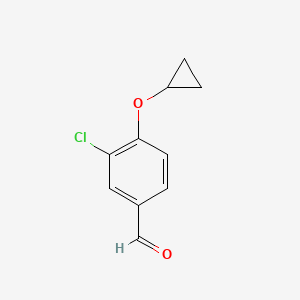
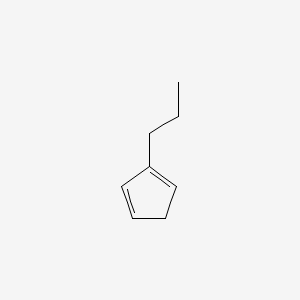

![N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)

